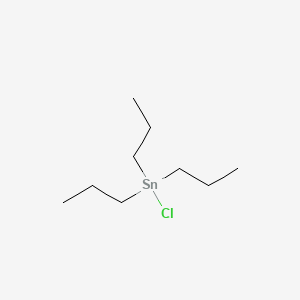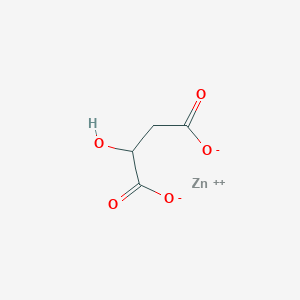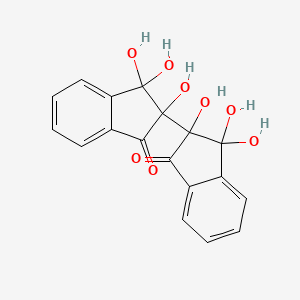
4-(Heptafluoroisopropyl)toluene
Overview
Description
4-(Heptafluoroisopropyl)toluene is a fluorinated aromatic hydrocarbon with the molecular formula C10H7F7. It is characterized by a benzene ring substituted with a heptafluoroisopropyl group at the 4-position. This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptafluoroisopropyl)toluene typically involves the fluorination of toluene derivatives. One common method is the electrophilic fluorination of 4-(trifluoromethyl)toluene using a strong fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to prevent over-fluorination and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to achieve high yields and purity. The process is optimized to minimize the formation of by-products and ensure the safety of the operation due to the highly reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 4-(Heptafluoroisopropyl)toluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the fluorinated groups.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH2) or Grignard reagents.
Major Products Formed:
Oxidation: Formation of 4-(heptafluoroisopropyl)benzoic acid or 4-(heptafluoroisopropyl)benzaldehyde.
Reduction: Formation of partially fluorinated derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Heptafluoroisopropyl)toluene is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex fluorinated molecules, which are important in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: It is employed in the development of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: The compound finds applications in the production of advanced materials, such as fluoropolymers, which are known for their exceptional chemical resistance and thermal stability.
Mechanism of Action
4-(Heptafluoroisopropyl)toluene is compared with other similar fluorinated aromatic compounds, such as 4-(trifluoromethyl)toluene and 4-(heptafluoroisopropyl)benzene. The presence of multiple fluorine atoms in this compound provides it with superior thermal stability and chemical resistance compared to its counterparts. This makes it a valuable compound in various industrial and research applications.
Comparison with Similar Compounds
4-(Trifluoromethyl)toluene
4-(Heptafluoroisopropyl)benzene
Heptafluoroisopropyl acrylate
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7/c1-6-2-4-7(5-3-6)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRSBQTXVJYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178671 | |
| Record name | 4-(Heptafluoroisopropyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-26-1 | |
| Record name | 4-(Heptafluoroisopropyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Heptafluoroisopropyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)
